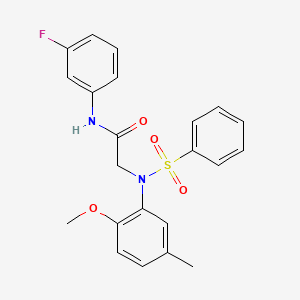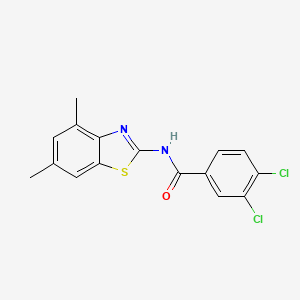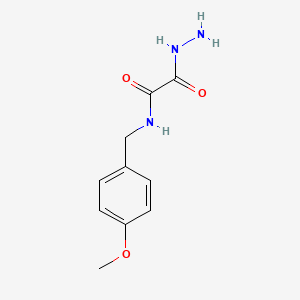
N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a fluorophenyl group, a methoxy-methylphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the different aromatic groups onto the glycinamide backbone.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its chloro- and bromo- counterparts.
Propiedades
Fórmula molecular |
C22H21FN2O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O4S/c1-16-11-12-21(29-2)20(13-16)25(30(27,28)19-9-4-3-5-10-19)15-22(26)24-18-8-6-7-17(23)14-18/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
MLJUILHLYWBUBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)

